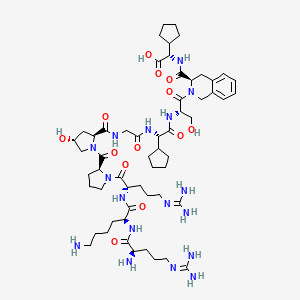
(S)-2-((R)-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a tetrahydroisoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid involves multiple steps, including the coupling of amino acid residues and the formation of the tetrahydroisoquinoline ring. The reaction conditions typically require the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as EDCI or HATU to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of complex peptides and proteins.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving peptide or protein dysfunction.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
(1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine:
Uniqueness
(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid is unique due to its complex structure, which includes multiple amino acid residues and a tetrahydroisoquinoline moiety. This complexity allows for a wide range of potential interactions and applications in various scientific fields.
Properties
CAS No. |
886537-99-1 |
|---|---|
Molecular Formula |
C57H91N17O13 |
Molecular Weight |
1222.4 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-cyclopentylacetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-2-cyclopentylacetic acid |
InChI |
InChI=1S/C57H91N17O13/c58-22-8-7-19-38(67-47(78)37(59)18-9-23-64-56(60)61)48(79)68-39(20-10-24-65-57(62)63)52(83)72-25-11-21-41(72)54(85)74-30-36(76)27-43(74)49(80)66-28-44(77)70-45(32-12-1-2-13-32)51(82)69-40(31-75)53(84)73-29-35-17-6-5-16-34(35)26-42(73)50(81)71-46(55(86)87)33-14-3-4-15-33/h5-6,16-17,32-33,36-43,45-46,75-76H,1-4,7-15,18-31,58-59H2,(H,66,80)(H,67,78)(H,68,79)(H,69,82)(H,70,77)(H,71,81)(H,86,87)(H4,60,61,64)(H4,62,63,65)/t36-,37-,38+,39+,40+,41+,42-,43+,45+,46+/m1/s1 |
InChI Key |
MGAUKIJQVBRLDD-NHSZHPQISA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](C(=O)N[C@@H](CO)C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)N[C@@H](C4CCCC4)C(=O)O)NC(=O)CNC(=O)[C@@H]5C[C@H](CN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CCCN=C(N)N)N)O |
Canonical SMILES |
C1CCC(C1)C(C(=O)NC(CO)C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C4CCCC4)C(=O)O)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















